(3-Bromo-2-ethoxyphenyl)methanol
Description
(3-Bromo-2-ethoxyphenyl)methanol (CAS: 187227-45-8) is a brominated aromatic alcohol featuring a phenyl ring substituted with a bromine atom at position 3, an ethoxy group (-OCH₂CH₃) at position 2, and a hydroxymethyl (-CH₂OH) group at position 1 (para to the ethoxy group). Its molecular formula is C₉H₁₁BrO₂, with a molar mass of 247.09 g/mol. This compound is primarily used as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its reactive hydroxymethyl group and electron-rich aromatic system .
Properties
IUPAC Name |
(3-bromo-2-ethoxyphenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c1-2-12-9-7(6-11)4-3-5-8(9)10/h3-5,11H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHJWVHCDOALRRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=C1Br)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-2-ethoxyphenyl)methanol typically involves the bromination of 2-ethoxyphenylmethanol. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent over-bromination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-2-ethoxyphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding phenylmethanol derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium methoxide (NaOMe) under basic conditions.
Major Products
Oxidation: Formation of 3-bromo-2-ethoxybenzaldehyde or 3-bromo-2-ethoxybenzoic acid.
Reduction: Formation of 2-ethoxyphenylmethanol.
Substitution: Formation of various substituted phenylmethanol derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Bromo-2-ethoxyphenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Bromo-2-ethoxyphenyl)methanol involves its interaction with specific molecular targets. The bromine atom and ethoxy group influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways and result in specific biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural analogues of (3-Bromo-2-ethoxyphenyl)methanol, highlighting differences in substituents, molecular formulas, and molecular weights:
Comparative Analysis of Key Features
Electronic Effects
- Ethoxy vs. Methylsulfanyl: The ethoxy group in this compound is electron-donating via resonance, activating the ring toward electrophilic substitution.
- Fluorine Substituent: The fluorine atom in (5-Bromo-2-ethoxy-3-fluorophenyl)methanol introduces strong electronegativity, which could stabilize intermediates in nucleophilic substitution reactions and influence hydrogen bonding .
Steric and Lipophilic Effects
- Methyl vs. Ethyl Groups: The methyl group in (3-Bromo-4-methylphenyl)methanol offers minimal steric hindrance compared to the ethyl group in (3-Bromo-2-chloro-5-ethylphenyl)methanol, which may reduce solubility in polar solvents .
- Thiophene Backbone: (2-Bromothiophen-3-yl)methanol replaces the phenyl ring with a thiophene, altering π-conjugation and solubility properties, making it suitable for applications in conductive polymers or heterocyclic chemistry .
Biological Activity
(3-Bromo-2-ethoxyphenyl)methanol, a compound with the molecular formula C9H11BrO2, has garnered attention in various fields of research due to its potential biological activities. This article explores its biological significance, mechanisms of action, and relevant case studies.
The compound features a bromine atom and an ethoxy group on the phenyl ring, which significantly influence its reactivity and interaction with biological targets. The presence of these substituents allows this compound to engage in various chemical reactions, including:
- Oxidation : The hydroxyl group can be oxidized to form an aldehyde or carboxylic acid.
- Reduction : The bromine atom can be reduced to yield phenylmethanol derivatives.
- Substitution : The bromine can be replaced by nucleophiles such as amines or thiols.
These reactions suggest that the compound may interact with specific enzymes or receptors, modulating biochemical pathways and resulting in diverse biological effects.
Anticancer Properties
Recent studies have indicated that this compound may exhibit anticancer properties. For instance, its structural analogs have been tested for their ability to inhibit cholecystokinin-B receptors (CCK-BR), which play a role in gastric acid secretion and have implications in pancreatic cancer. Compounds with similar structures demonstrated IC50 values ranging from 0.2 to 975 nM against CCK-BR, indicating potential as therapeutic agents against gastric-related cancers .
Enzyme Inhibition
The compound's interaction with enzymes has also been a focus of research. Its mechanism involves binding to specific sites on target enzymes, which can lead to inhibition of their activity. This characteristic is crucial for developing drugs aimed at modulating metabolic pathways associated with diseases like cancer and diabetes.
Case Studies
Several studies have explored the biological activity of compounds related to this compound:
- Gastric Acid Secretion Inhibition : A study evaluated the effects of various brominated phenolic compounds on gastric acid secretion using isolated mouse stomach assays. The findings suggested that structural modifications could enhance inhibitory effects on acid secretion, positioning these compounds as potential therapeutic agents for conditions like peptic ulcers .
- Cytotoxicity Against Cancer Cells : Research involving CCK-BR expressing pancreatic cancer cells demonstrated that certain derivatives of this compound exhibited moderate cytotoxicity, highlighting their potential as anticancer agents .
Comparative Analysis
To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (3-Bromo-2-methoxyphenyl)methanol | Methoxy instead of ethoxy | Moderate anticancer activity |
| (3-Bromo-2-hydroxyphenyl)methanol | Hydroxyl instead of ethoxy | Potential enzyme inhibition |
| (3-Bromo-2-ethoxybenzaldehyde | Aldehyde group instead of hydroxyl | Varies based on substitution |
This comparison illustrates how slight variations in structure can significantly alter biological activity and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
